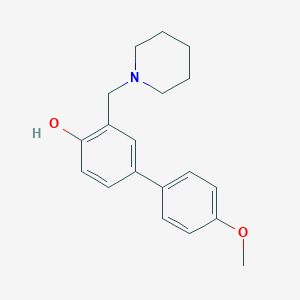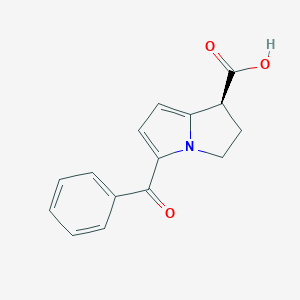
N-Butyl-N-(3-phenylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(3-phenylpropyl)aniline (BPPA) is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
N-Butyl-N-(3-phenylpropyl)aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions. This compound has also been used to study the binding of drugs to proteins. Additionally, this compound has been used to study the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(3-phenylpropyl)aniline is not well understood. However, it is believed that this compound interacts with proteins and enzymes through non-covalent interactions. These interactions can alter the conformation and function of the protein or enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Butyl-N-(3-phenylpropyl)aniline in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and can be purified through a variety of methods. However, one limitation of using this compound is that its mechanism of action is not well understood. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research. One potential application is the use of this compound as a fluorescent probe to study protein-protein interactions. Additionally, this compound could be used to study the structure and function of membrane proteins. Finally, this compound could be used to develop new drugs that target specific enzymes or proteins.
Conclusion:
In conclusion, this compound is a unique chemical compound that has a variety of applications in scientific research. Its high purity and yield make it an attractive option for lab experiments. While its mechanism of action is not well understood, this compound has been shown to have a variety of biochemical and physiological effects. Additionally, there are several future directions for the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-Butyl-N-(3-phenylpropyl)aniline involves the reaction of 3-phenylpropylamine with butyraldehyde. The reaction is catalyzed by an acid catalyst, and the product is purified through recrystallization. The yield of this compound is typically high, and the purity can be further improved through additional purification techniques.
Propiedades
Número CAS |
102116-33-6 |
|---|---|
Fórmula molecular |
C19H25N |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-butyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3 |
Clave InChI |
GLJVKKYUVODIIP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
N-Butyl-N-(3-phenylpropyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
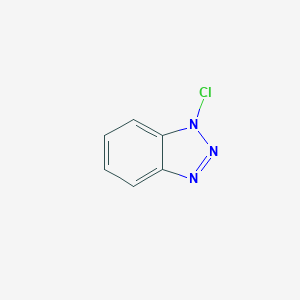



![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)


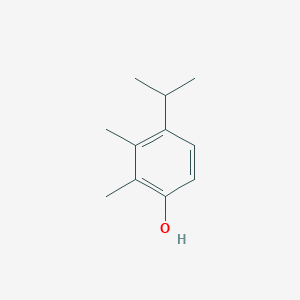
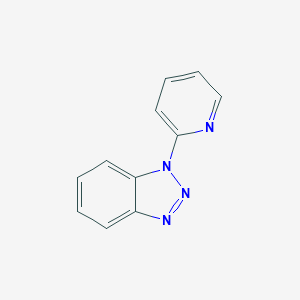
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
